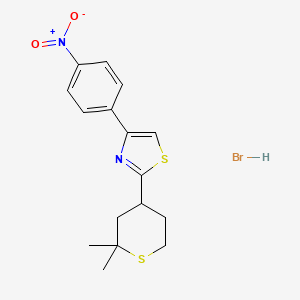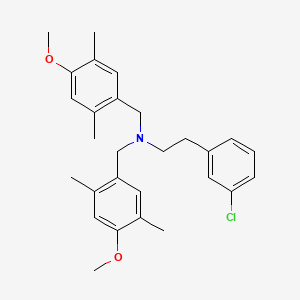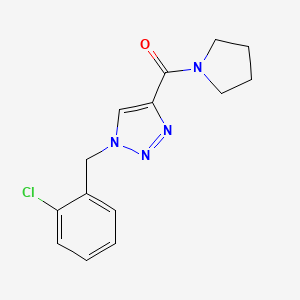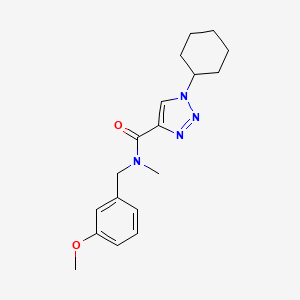![molecular formula C23H20N2OS B5207135 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide, commonly known as BML-210, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. BML-210 is a small molecule inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses.
科学研究应用
BML-210 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. NF-κB is a transcription factor that is known to be overexpressed in many cancers and plays a critical role in the regulation of cell survival, proliferation, and metastasis. BML-210 has been shown to inhibit NF-κB activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer, BML-210 has also been studied for its potential use in treating autoimmune disorders and inflammatory diseases. NF-κB is a key player in the immune response, and its dysregulation has been implicated in the pathogenesis of many autoimmune and inflammatory diseases. BML-210 has been shown to inhibit NF-κB activity and reduce inflammation in animal models of autoimmune and inflammatory diseases.
作用机制
BML-210 is a small molecule inhibitor of NF-κB, which is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogen-associated molecular patterns. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes.
BML-210 inhibits NF-κB activity by binding to the p50 subunit of NF-κB and preventing its translocation to the nucleus. This leads to the downregulation of NF-κB target genes and the inhibition of immune and inflammatory responses.
Biochemical and Physiological Effects
BML-210 has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activity, the induction of apoptosis in cancer cells, and the reduction of inflammation in animal models of autoimmune and inflammatory diseases.
实验室实验的优点和局限性
BML-210 has several advantages for lab experiments, including its specificity for NF-κB and its ability to inhibit NF-κB activity in a dose-dependent manner. However, BML-210 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of BML-210, including the development of more potent and selective NF-κB inhibitors, the investigation of the mechanisms underlying the induction of apoptosis by BML-210, and the evaluation of BML-210 in clinical trials for the treatment of cancer and autoimmune disorders.
Conclusion
BML-210 is a small molecule inhibitor of NF-κB that has gained significant attention in recent years due to its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. BML-210 inhibits NF-κB activity by binding to the p50 subunit of NF-κB and preventing its translocation to the nucleus. BML-210 has several advantages for lab experiments, including its specificity for NF-κB and its ability to inhibit NF-κB activity in a dose-dependent manner. However, BML-210 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. There are several future directions for the study of BML-210, including the development of more potent and selective NF-κB inhibitors and the evaluation of BML-210 in clinical trials for the treatment of cancer and autoimmune disorders.
合成方法
The synthesis of BML-210 involves several steps, including the synthesis of 3-(1,3-benzothiazol-2-yl)-2-methylphenylamine and the condensation of this compound with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification and recrystallization. The synthesis of BML-210 is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-14-11-12-17(13-15(14)2)22(26)24-19-9-6-7-18(16(19)3)23-25-20-8-4-5-10-21(20)27-23/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLHLFPSNZUSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)

![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)

![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)

![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)